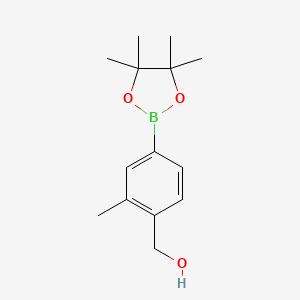

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Overview

Description

“(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C13H19BO3 . It is also known as “苯硼酸频哪醇酯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

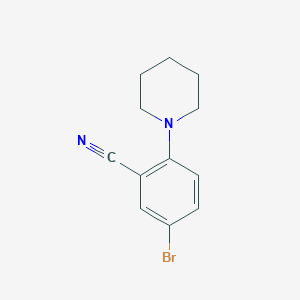

The molecular structure of this compound involves a phenyl group attached to a methanol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The HOMO and LUMO energies and their orbital energy gap can be calculated for estimating the chemical stability of this compound .Physical And Chemical Properties Analysis

This compound is an oily liquid at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups facilitate nucleophilic and amidation reactions, making it a versatile reagent for constructing complex molecules .

Drug Development

In pharmaceutical research, the compound’s boronic acid derivatives are utilized as enzyme inhibitors or specific ligand drugs. They play a crucial role in developing treatments for various diseases, including cancer and microbial infections .

Fluorescent Probes

Due to its reactive boronic ester bonds, the compound is used as a fluorescent probe. It can identify biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is crucial for diagnostic and analytical purposes .

Stimulus-Responsive Drug Carriers

The boronic ester bonds of this compound are employed in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control drug release. This application is particularly beneficial in targeted cancer therapies .

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, such as this compound, are used in BNCT, a type of cancer treatment that relies on the capture of neutrons by boron atoms to destroy cancer cells without harming the surrounding healthy tissue .

Suzuki Coupling Reactions

The compound is a key nucleophile in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mechanism of Action

Target of Action

Compounds with similar structures have been used as reagents and catalysts in organic synthesis .

Mode of Action

Similar compounds have been used in reactions such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

Similar compounds have been involved in significant carbon-carbon bond-forming reactions .

Action Environment

It is known that this compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane .

properties

IUPAC Name |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBPOSVIJKTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)